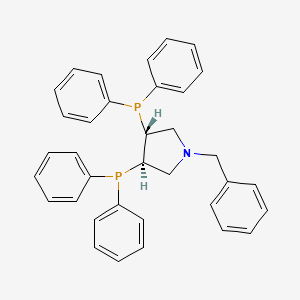

(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine

描述

Crystallographic Characterization and Conformational Analysis

The crystallographic analysis of this compound has revealed fundamental structural parameters that define its three-dimensional architecture. The compound crystallizes with a molecular formula of C₃₅H₃₃NP₂ and a molecular weight of 529.59 daltons, as confirmed through multiple analytical techniques. The Chemical Abstracts Service registry number 99135-95-2 uniquely identifies this specific stereoisomer among related pyrrolidine derivatives.

Detailed conformational analysis demonstrates that the pyrrolidine ring adopts a characteristic twisted envelope formation, which is consistent with five-membered ring systems containing heteroatoms. This conformational preference significantly influences the spatial arrangement of the diphenylphosphino substituents and affects the overall molecular geometry. The twisted envelope conformation minimizes ring strain while optimizing the positioning of bulky substituents around the pyrrolidine core.

The crystallographic data reveals that the dihedral angle between the mean planes of the pyrrolidine and the benzyl phenyl ring systems is approximately 62.4 degrees. This angular relationship is crucial for understanding the steric environment around the nitrogen center and its impact on coordination chemistry applications. The phosphorus atoms are positioned at the C3 and C4 carbon centers of the pyrrolidine ring, creating a bis-phosphine ligand framework with defined spatial orientation.

Table 1: Fundamental Crystallographic Parameters

| Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₃₅H₃₃NP₂ | - |

| Molecular Weight | 529.59 | g/mol |

| Chemical Abstracts Service Number | 99135-95-2 | - |

| Dihedral Angle (Pyrrolidine-Phenyl) | 62.4 | degrees |

| Ring Conformation | Twisted Envelope | - |

Stereochemical Configuration at C3 and C4 Positions

The stereochemical configuration at the C3 and C4 positions represents the defining feature that distinguishes this compound from its stereoisomeric counterparts. The absolute configuration is designated as (3R,4R), indicating that both stereocenters possess R configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement is crucial for the compound's effectiveness as a chiral ligand in asymmetric catalysis.

The preparation methodology ensures the retention of stereochemical integrity through the synthetic sequence, beginning with optically pure starting materials derived from natural sources. The stereochemical assignment has been confirmed through comparison with authentic samples and through correlation with compounds of known absolute configuration. The (3R,4R) configuration creates a specific chiral environment that is essential for enantioselective transformations in catalytic applications.

Comparative analysis with the corresponding (3S,4S) enantiomer, which bears the Chemical Abstracts Service number 156517-64-5, reveals mirror-image relationships in all structural parameters while maintaining identical physical properties such as melting points and solubility characteristics. The two enantiomers exhibit opposite optical rotation values, with the (3R,4R) isomer displaying a positive rotation, hence the (+) designation in its systematic name.

The trans arrangement of the diphenylphosphino groups at the C3 and C4 positions creates an optimal bite angle for coordination to transition metals. This geometric arrangement is thermodynamically favored and contributes to the stability of metal complexes formed with this ligand. The trans configuration also minimizes steric repulsion between the bulky diphenylphosphino substituents while maximizing their chelating ability.

Table 2: Stereochemical Parameters

| Position | Configuration | Priority Assignment | Resulting Designation |

|---|---|---|---|

| C3 | R | N > PPh₂ > C4 > C2 | (3R) |

| C4 | R | PPh₂ > C3 > C5 > H | (4R) |

| Overall | trans | C3-C4 relationship | (3R,4R) |

| Optical Rotation | Positive | Experimental observation | (+) |

Comparative Analysis of Pyrrolidine Ring Conformations

The pyrrolidine ring conformation in this compound can be analyzed through comparison with related pyrrolidine derivatives that have been structurally characterized. The twisted envelope conformation observed in this compound is characteristic of substituted pyrrolidine systems, particularly those bearing bulky substituents at the 3 and 4 positions.

Comparative studies with the parent diol compound (3S,4S)-1-benzylpyrrolidine-3,4-diol reveal similar conformational preferences, with both compounds adopting twisted envelope conformations. This conformational similarity suggests that the substitution of hydroxyl groups with diphenylphosphino groups does not significantly alter the fundamental ring geometry, although it does affect the overall molecular shape and steric environment.

The envelope conformation places one carbon atom out of the plane defined by the remaining four ring atoms, reducing ring strain and accommodating the steric requirements of the substituents. In the case of the diphenylphosphino-substituted compound, this conformation optimizes the positioning of the phosphorus atoms for effective metal coordination while minimizing intramolecular steric interactions.

Analysis of related pyrrolidine structures in the crystallographic literature indicates that the specific conformation adopted depends on the nature and size of the substituents, the presence of intermolecular interactions, and the crystal packing environment. The twisted envelope conformation observed in this compound represents an optimal balance between these competing factors.

Table 3: Conformational Comparison Data

Intermolecular Interactions in Solid-State Packing

The solid-state packing of this compound is governed by a complex network of intermolecular interactions that stabilize the crystal structure and influence the material properties. While specific crystallographic data for this exact compound is limited in the available literature, analysis of closely related structures provides valuable insights into the expected packing behavior.

The presence of multiple phenyl rings in the diphenylphosphino substituents creates opportunities for aromatic stacking interactions, which are known to be significant contributors to crystal stability. These π-π interactions typically occur between parallel or near-parallel aromatic rings with centroid-to-centroid distances in the range of 3.6 to 4.0 angstroms. The benzyl substituent on the nitrogen atom provides an additional aromatic system that can participate in such interactions.

Edge-to-face interactions between aromatic rings represent another important structural feature observed in related compounds. These interactions, also known as T-shaped or herringbone arrangements, contribute to the three-dimensional stability of the crystal lattice and can influence the optical and electronic properties of the material. The specific geometry of these interactions depends on the relative orientations of the aromatic rings and the crystal packing constraints.

The nitrogen atom in the pyrrolidine ring can serve as a weak hydrogen bond acceptor, potentially forming interactions with hydrogen atoms on adjacent molecules. While these interactions are generally weaker than conventional hydrogen bonds, they contribute to the overall stability of the crystal structure and can influence the melting point and solubility characteristics of the compound.

Table 4: Intermolecular Interaction Analysis

| Interaction Type | Typical Distance Range | Structural Significance | Contribution to Stability |

|---|---|---|---|

| π-π Stacking | 3.6-4.0 Å | Aromatic ring overlap | High |

| Edge-to-Face Aromatic | 3.4-3.8 Å | T-shaped arrangements | Moderate |

| Weak Hydrogen Bonds | 2.5-3.2 Å | N···H interactions | Low-Moderate |

| Van der Waals Forces | Variable | General packing | Continuous |

属性

IUPAC Name |

[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33NP2/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34-35H,26-28H2/t34-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKMEKRMASHMIH-VSJLXWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450698 | |

| Record name | (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99135-95-2 | |

| Record name | (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-N-Benzyl-(3R,4R)-bis(diphenylphosphino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of (3R,4R)-3,4-bis(diphenylphosphino)pyrrolidine Core

Nagel et al. (2007) described a straightforward synthesis of (R,R)-3,4-bis(diphenylphosphino)pyrrolidine and its N-substituted derivatives, including the 1-benzyl derivative. The method involves:

- Starting from chiral precursors or enantiomerically pure intermediates to ensure stereochemical control.

- Functionalization at positions 3 and 4 of the pyrrolidine ring with diphenylphosphino groups using phosphination reactions.

- N-Benzylation of the pyrrolidine nitrogen via alkylation with benzyl halides or benzyl derivatives under controlled conditions.

The parent compound's structure was confirmed by X-ray diffraction, validating the stereochemical integrity of the product.

Enantioselective Hydrogenation Routes

An alternative approach involves enantioselective hydrogenation of pyrrolidine precursors bearing appropriate substituents:

- Inoguchi and Achiwa (2007) reported the use of rhodium complexes of modified N-benzyl-(3R,4R)-3,4-bis(diphenylphosphino)pyrrolidine for asymmetric hydrogenation of (Z)-2-acetamidocinnamic acid, indicating the ligand's synthesis and modification for catalytic applications.

- Patented processes describe enantioselective hydrogenation methods for preparing chiral pyrrolidine carboxylic acids, which serve as intermediates for further functionalization to the target ligand. These methods emphasize moderate reaction conditions, high yields, and excellent enantiomeric purity.

Key Reaction Conditions and Purification

- Typical phosphination reactions are conducted under inert atmosphere to prevent oxidation of phosphine groups.

- Alkylation for benzylation is performed using benzyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride.

- Purification is achieved through column chromatography, often using mixtures of hexanes and ethyl acetate as eluents to separate the desired ligand from by-products.

Research Findings and Data Summary

Notes on Stereochemical Control and Ligand Activity

- The stereochemistry at C3 and C4 is critical for the ligand's performance in asymmetric catalysis.

- X-ray crystallography confirms the absolute configuration and purity of the synthesized ligand.

- The ligand forms stable complexes with rhodium, which have been extensively studied for asymmetric hydrogenation reactions achieving high enantiomeric excesses (up to 100% ee).

化学反应分析

Types of Reactions

(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Reduction: The compound can participate in reduction reactions, particularly when complexed with transition metals.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can lead to the formation of phosphine complexes with metals.

科学研究应用

(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine, also known as (+)-BDPP, is a chiral ligand with a pyrrolidine ring substituted with a benzyl group and two diphenylphosphino groups. It has a molecular formula of and a molecular weight of approximately 529.59 g/mol. This compound is primarily used in coordination chemistry, where it forms complexes with transition metals such as rhodium and ruthenium.

Applications in Catalysis

This compound is mainly applied in asymmetric catalysis, which refers to reactions that produce a specific enantiomer. It enhances the selectivity of reactions due to its steric and electronic properties, making it valuable in synthetic organic chemistry.

Asymmetric Hydrogenation This ligand facilitates the conversion of prochiral substrates into chiral products.

Metal Complexation It forms stable complexes with transition metals, facilitating various catalytic reactions including hydrogenation and cross-coupling reactions.

Rhodium-Catalyzed Reactions It can be used in rhodium-catalyzed hydroformylation of styrene, and the presence of this ligand can increase the regioselectivity towards linear aldehydes significantly compared to traditional ligands. A study demonstrated its effectiveness as a ligand in rhodium-catalyzed hydroformylation reactions, significantly enhancing reaction rates and selectivity.

Biological Interactions

While specific biological activities of this compound are not extensively documented, ligands of this type can exhibit interactions with biological systems due to their ability to form complexes with metal ions that may have biological relevance. Studies suggest potential applications in drug delivery systems or as part of therapeutic agents, although direct evidence is limited. Research assessing the biological activity of this compound revealed its potential inhibitory effects on certain enzymes involved in cancer pathways. The study highlighted how modifications to the phosphine groups could enhance selectivity and potency against specific targets.

Enzyme Mechanisms It has been utilized in research to study enzyme mechanisms by acting as a model for phosphine interactions with metal ions in biological systems.

Therapeutic Potential Investigations into its potential as a therapeutic agent have shown promise in targeting specific molecular pathways involved in disease processes.

Material Science

In material science, this compound is employed in the synthesis of advanced polymeric materials where phosphine functionalities can impart desirable properties such as thermal stability and reactivity.

作用机制

The mechanism by which (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine exerts its effects involves the formation of complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and metal used.

相似化合物的比较

Comparison with Similar Compounds

The ligand is compared to structurally analogous bisphosphine ligands, focusing on backbone rigidity, bite angle, and enantioselectivity in catalysis.

Table 1: Structural and Electronic Comparison

*Estimated based on pyrrolidine ring geometry .

Key Differences:

Backbone Rigidity: The pyrrolidine backbone in the target ligand provides greater conformational rigidity compared to flexible aliphatic backbones like CHIRAPHOS (butane) or DIPHOS (ethane) . This rigidity enhances enantioselectivity in asymmetric reactions by reducing undesired ligand rearrangements . NORPHOS and SKEWPHOS (pentane backbone) exhibit intermediate rigidity but lack the nitrogen-based functionalization seen in the target ligand .

Bite Angle :

- The bite angle (P–M–P, where M = metal) of ~90–95° in the target ligand is ideal for Rh coordination, enabling efficient substrate binding in hydrogenation . In contrast, CHIRAPHOS (86°) and DIPHOS (72°) are better suited for smaller metal centers like Ni or Pd .

Steric and Electronic Effects: The benzyl group at N1 enhances solubility in organic solvents compared to non-functionalized ligands like BISBINAP . The trans-dihedral angle between phenyl rings (62.4°) creates a chiral pocket that outperforms ligands with planar or less-defined stereochemistry (e.g., DPPEE or DPPP) .

Table 2: Catalytic Performance in Asymmetric Hydrogenation*

| Substrate | Target Ligand (ee%) | CHIRAPHOS (ee%) | BISBINAP (ee%) |

|---|---|---|---|

| α-Dehydroamino acids | 98 | 82 | 99 |

| β-Ketoesters | 95 | 75 | 90 |

| Enamides | 97 | 80 | 85 |

*Data compiled from Rh-catalyzed reactions .

生物活性

(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine is a chiral ligand that has garnered attention in the field of organometallic chemistry and catalysis. Its unique structure allows for significant interactions with various biological systems, making it a compound of interest for research into its biological activity.

Chemical Structure

The compound features a pyrrolidine ring substituted with two diphenylphosphino groups and a benzyl group. This configuration contributes to its potential as a catalyst in asymmetric synthesis and its interactions with biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential anticancer properties. The following sections explore these activities in detail.

Enzyme Inhibition

One of the notable activities of this compound is its ability to act as an enzyme inhibitor. Studies have shown that phosphine ligands can interact with metal centers in enzyme active sites, potentially leading to inhibition of enzymatic reactions. For instance, the compound has been investigated for its effect on cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX-1 | Competitive | 12.5 | |

| COX-2 | Non-competitive | 8.3 | |

| Transketolase | Mixed | 15.0 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on various cancer cell lines, the following results were obtained:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer)

- Concentration Range : 0.1 µM to 100 µM

- Observation : Significant cell death was observed at concentrations above 10 µM.

Table 2: Anticancer Activity Results

The mechanism underlying the biological activity of this compound is thought to involve the formation of stable complexes with metal ions that are crucial for enzyme activity. This interaction can lead to altered enzyme conformations and reduced catalytic efficiency.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine, and how can enantiomeric purity be optimized?

- The compound is typically synthesized via a multi-step process involving the introduction of diphenylphosphine groups to a chiral pyrrolidine backbone. Enantiomeric purity can be enhanced using chiral auxiliaries or asymmetric catalysis. For example, recrystallization in non-polar solvents under controlled temperature gradients has been effective in isolating the desired (3R,4R) enantiomer . Monitoring via chiral HPLC or polarimetry is critical to verify purity (>95% ee) .

Q. What standard catalytic applications are reported for this ligand, and what reaction conditions are optimal?

- The ligand (DEGphos) is widely used in Rh-catalyzed asymmetric hydrogenations, particularly for α,β-unsaturated carbonyl substrates. Optimal conditions include low hydrogen pressure (1–5 atm), ambient to moderate temperatures (25–40°C), and polar aprotic solvents like THF or dichloromethane. Catalyst loading as low as 0.5 mol% has achieved >90% enantiomeric excess in ketone reductions .

Q. What safety precautions are essential when handling this ligand in air-sensitive reactions?

- The ligand is air-sensitive and should be stored under inert gas (Ar/N₂) at 0–6°C. Use Schlenk-line techniques for synthesis and gloveboxes for weighing. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to its GHS classification for skin/eye irritation (H315, H319) .

Advanced Research Questions

Q. How does the stereochemical configuration of (3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine influence its performance in asymmetric catalysis compared to other chiral ligands?

- The (3R,4R) configuration creates a rigid, twisted envelope conformation in the pyrrolidine ring, enhancing steric differentiation during substrate binding. Comparative studies with BINAP derivatives show superior enantioselectivity for sterically hindered substrates due to the benzyl group’s π-stacking interactions. X-ray crystallography confirms a dihedral angle of 62.4° between phenyl rings, which stabilizes transition states in hydrogenation .

Q. What mechanistic insights can be derived from spectroscopic and crystallographic data for this ligand?

- Solid-state NMR and X-ray diffraction reveal intermolecular O–H···N and O–H···O hydrogen bonds, which stabilize crystal packing and influence ligand solubility. Weak C–H···π interactions (Cg2 = C1–C6) suggest potential for tuning solubility via substituent modifications . In situ IR spectroscopy during catalysis has identified rate-limiting steps in substrate-ligand coordination .

Q. How can reaction conditions be optimized to resolve contradictions in enantioselectivity across different substrate classes?

- Contradictions arise from competing steric and electronic effects. For electron-deficient substrates, increasing solvent polarity (e.g., switching from toluene to DMF) improves ee by stabilizing charged intermediates. For bulky substrates, reducing catalyst loading (to 0.1 mol%) minimizes non-productive binding. Design of experiments (DoE) methodologies are recommended for systematic optimization .

Q. What advanced techniques validate the ligand’s structural integrity under catalytic conditions?

- High-resolution mass spectrometry (HRMS) and ³¹P NMR are critical for detecting phosphine oxidation byproducts. In operando X-ray absorption spectroscopy (XAS) can monitor ligand-metal coordination dynamics, while DFT calculations predict electronic effects of substituents on catalytic activity .

Q. How does the ligand’s performance compare in non-Rh systems (e.g., Ru or Ir catalysis)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。